3-Hydroxy Bortezomib
CAS No.:
Cat. No.: VC0201998
Molecular Formula: C₁₉H₂₅BN₄O₅
Molecular Weight: 400.24
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₉H₂₅BN₄O₅ |
|---|---|
| Molecular Weight | 400.24 |
Introduction
Chemical Structure and Properties
3-Hydroxy Bortezomib is characterized by the following chemical properties:
The structure of 3-Hydroxy Bortezomib retains the core boronic acid moiety essential for proteasome inhibition while incorporating a hydroxyl group at the 3-position. This structural modification is a result of metabolic processes and influences both the compound's biological activity and pharmacokinetic properties.
Relationship to Bortezomib
Bortezomib, the parent compound from which 3-Hydroxy Bortezomib is derived, functions as a reversible inhibitor of the 26S proteasome. This large protein complex is responsible for the degradation of ubiquitinated proteins and plays a crucial role in maintaining cellular homeostasis . The inhibition of the proteasome by Bortezomib disrupts normal protein turnover, leading to:
-
Accumulation of ubiquitinated proteins
-
Inhibition of the NFκB survival pathway through IκBα accumulation
-
Stabilization of tumor suppressor proteins (p21, p27, Bax, p53)
-
Induction of reactive oxygen species
-
Suppression of the unfolded protein response
These mechanisms collectively contribute to the cytotoxic effects observed in cancer cells, particularly those of hematological origin . As a metabolite of Bortezomib, 3-Hydroxy Bortezomib represents an important component in understanding the complete pharmacokinetic and pharmacodynamic profile of this anticancer agent.
Synthesis and Production Methods
The synthesis of 3-Hydroxy Bortezomib involves specialized chemical processes, with ((1-Chloro-2-methylpropan-2-yl)oxy)trimethylsilane serving as an important intermediate in its production . This intermediate (CAS No. 31557-15-0) is crucial for introducing the hydroxyl group at the appropriate position in the molecular structure.
For research applications, isotopically labeled versions such as 3-Hydroxy Bortezomib-d6 (C₁₉H₁₉D₆BN₄O₅, MW: 406.27) have been developed . These deuterated analogs enhance stability and facilitate analytical tracking in biological studies, providing valuable tools for investigating metabolism and distribution within biological systems.
Biological Activity and Research Applications
As a metabolite of Bortezomib, 3-Hydroxy Bortezomib holds significant importance in several research areas:
-
Pharmacokinetic Studies: The compound serves as a critical marker for understanding Bortezomib metabolism, helping researchers track the drug's transformation and elimination pathways within the body.
-
Resistance Mechanisms: Analysis of 3-Hydroxy Bortezomib formation and activity may provide insights into mechanisms of Bortezomib resistance, which remains a significant clinical challenge in multiple myeloma and mantle cell lymphoma treatment .
-
Metabolite Profiling: The compound represents an important component in comprehensive metabolite profiling of Bortezomib, which is essential for understanding drug-drug interactions and optimizing treatment protocols.
-
Analytical Reference Standards: Isotopically labeled derivatives such as 3-Hydroxy Bortezomib-d6 serve as valuable reference standards for analytical methods development, enabling precise quantification of metabolites in biological samples .
Analytical Methods for Detection and Quantification
The detection and quantification of 3-Hydroxy Bortezomib in biological samples typically involve sophisticated analytical techniques. The deuterated analog 3-Hydroxy Bortezomib-d6 plays a crucial role in these methods, functioning as an internal standard for quantitative analysis .
Key analytical approaches include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique leverages the unique mass fragmentation patterns of 3-Hydroxy Bortezomib to achieve sensitive and specific detection in complex biological matrices.
-
Isotope Dilution Analysis: The use of deuterated standards such as 3-Hydroxy Bortezomib-d6 enables accurate quantification through isotope dilution methods, correcting for matrix effects and ensuring reliable results.
-
Pharmacokinetic Monitoring: These analytical methods support comprehensive pharmacokinetic monitoring of Bortezomib metabolism, allowing researchers to track both the parent compound and its metabolites over time.
Comparison with Related Compounds
3-Hydroxy Bortezomib exists within a family of related compounds, including both the parent drug and other metabolites or derivatives. The following table compares key features:
The comparison highlights how structural modifications affect molecular properties and applications, with 3-Hydroxy Bortezomib occupying an important position as a metabolite of clinical significance.
Role in Understanding Bortezomib Resistance
Bortezomib resistance represents a significant clinical challenge in the treatment of multiple myeloma and mantle cell lymphoma. Research has shown that bortezomib-resistant HCC (hepatocellular carcinoma) cells exhibit different patterns of caspase-3 activation and PARP cleavage compared to wild-type cells . Understanding the metabolism of Bortezomib to 3-Hydroxy Bortezomib may provide insights into these resistance mechanisms.
The study of 3-Hydroxy Bortezomib formation and activity could potentially reveal:
-
Altered metabolic pathways in resistant cells
-
Differences in proteasome inhibition efficacy between the parent compound and its metabolites
-
Potential strategies for overcoming resistance through metabolic modulation
These insights are particularly valuable considering that acquired resistance to Bortezomib remains a significant barrier to effective long-term treatment, with response rates declining dramatically in relapsed disease .
Future Research Directions
The study of 3-Hydroxy Bortezomib opens several promising avenues for future research:
-
Structure-Activity Relationship Studies: Investigating how hydroxylation affects binding to the proteasome and subsequent biological activity.
-
Metabolite-Based Drug Development: Exploring whether 3-Hydroxy Bortezomib or modified versions could serve as leads for developing new proteasome inhibitors with improved properties.
-
Personalized Medicine Applications: Examining whether individual differences in 3-Hydroxy Bortezomib formation correlate with treatment outcomes, potentially enabling personalized dosing strategies.
-
Combination Therapy Optimization: Understanding how 3-Hydroxy Bortezomib interacts with other drugs in combination therapies to maximize efficacy while minimizing toxicity.
-
Next-Generation Proteasome Inhibitors: Using insights from 3-Hydroxy Bortezomib to inform the development of next-generation proteasome inhibitors with improved efficacy against resistant disease.
These research directions underscore the continuing importance of 3-Hydroxy Bortezomib in advancing cancer treatment strategies centered on proteasome inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume